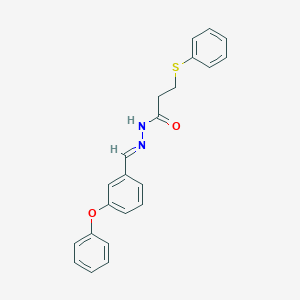
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide, also known as HMQC, is a synthetic compound that belongs to the class of hydrazones. It has been studied extensively for its potential applications in the field of medicinal chemistry. HMQC possesses a unique molecular structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of key enzymes involved in various metabolic pathways, including the citric acid cycle and the electron transport chain. This compound has also been found to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has several advantages as a research tool, including its high potency and selectivity, as well as its ability to modulate multiple targets simultaneously. However, its limitations include its low solubility and stability, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide. These include exploring its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for use in drug development.
合成法
The synthesis of N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide involves the reaction of 2-methyl-3-quinolinecarbohydrazide with 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized by adjusting the reaction parameters.
科学的研究の応用
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This compound has also been found to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
特性
分子式 |
C19H17N3O3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-12-15(10-14-5-3-4-6-16(14)21-12)19(24)22-20-11-13-7-8-18(25-2)17(23)9-13/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |
InChIキー |
CGYQGWJOGUTKRY-RGVLZGJSSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC(=C(C=C3)OC)O |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=C(C=C3)OC)O |
正規SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)


![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)
![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)

![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)